molecular formula C16H20N4O2S B2990952 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1226430-08-5

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2990952
CAS No.: 1226430-08-5
M. Wt: 332.42
InChI Key: IUCODMOPKFQGJZ-UHFFFAOYSA-N
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound with a unique structure combining pyrimidine, thiazole, and acetamide moieties. Its multifaceted architecture grants it a variety of properties, making it valuable in chemical, biological, and industrial applications.

Synthetic Routes and Reaction Conditions

  • Pyrimidine Ring Formation: : The pyrimidine ring can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

  • Thiazole Ring Introduction: : The thiazole ring can be synthesized via Hantzsch thiazole synthesis, where a α-haloketone reacts with thiourea under basic conditions.

  • Final Coupling: : The final step involves coupling the pyrimidine and thiazole derivatives via acetamide linkage using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

  • Batch Processing: : In industrial settings, the compound can be produced in a batch process, using large reaction vessels with precise temperature and pH control to ensure high yield and purity.

  • Continuous Flow Synthesis: : Alternatively, continuous flow synthesis might be employed, offering improved safety, efficiency, and scalability by maintaining constant reaction conditions and reducing by-product formation.

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides and sulfones, utilizing oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction can yield the corresponding amines, using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions occur at the pyrimidine ring, especially at the C-4 and C-6 positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Nucleophiles such as amines, thiols, and alkoxides

Major Products

  • Oxidation: sulfoxides and sulfones

  • Reduction: amines

  • Substitution: various substituted pyrimidine derivatives

Scientific Research Applications

The compound has diverse applications across multiple fields:

  • Chemistry: : Used as a building block for synthesizing complex molecules due to its reactive functional groups.

  • Biology: : Potential for developing novel bioactive molecules, including enzyme inhibitors and receptor agonists.

  • Medicine: : Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in material science for developing advanced polymers and coatings with specific properties.

Mechanism

  • Interacts with specific enzymes, potentially inhibiting their function by binding to the active site.

  • Modulates molecular pathways by acting as a ligand for certain receptors, influencing cellular signaling mechanisms.

Molecular Targets and Pathways

  • Targets enzymes involved in metabolic pathways, such as kinases and oxidoreductases.

  • Affects signaling pathways like MAPK/ERK, which are crucial in cell proliferation and survival.

Comparison

  • Similar Compounds: : 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-benzylacetamide, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(benzo[d]thiazol-2-yl)acetamide

  • Uniqueness: : The presence of the isopropyl group at the 4-position of the pyrimidine ring and the tetrahydrobenzo[d]thiazol-2-yl moiety offers enhanced stability and unique reactivity compared to its analogs.

Each of these sections provides a glimpse into the complexities and potential applications of this compound

Properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10(2)12-7-15(22)20(9-17-12)8-14(21)19-16-18-11-5-3-4-6-13(11)23-16/h7,9-10H,3-6,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCODMOPKFQGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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